1-Aminohydantoin
Description
a metabolite of nitrofurantoin
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-aminoimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c4-6-1-2(7)5-3(6)8/h1,4H2,(H,5,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYKDNGUEZRPGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212226 | |
| Record name | 1-Aminoimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6301-02-6 | |
| Record name | 1-Aminohydantoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6301-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminohydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006301026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6301-02-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Aminoimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-aminoimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINOHYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0ZQ4HR43J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The History and Discovery of 1-Aminohydantoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Aminohydantoin is a pivotal heterocyclic compound that has garnered significant attention in medicinal and pharmaceutical chemistry. Its discovery and the subsequent development of its synthetic routes have been crucial, primarily due to its role as a key intermediate in the production of the antibacterial agent nitrofurantoin. This technical guide provides an in-depth exploration of the history, discovery, and synthetic evolution of this compound. It details experimental protocols for its synthesis, presents key quantitative data, and illustrates the synthetic pathways through clear diagrams, offering a comprehensive resource for professionals in the field.
Introduction: The Emergence of a Key Intermediate
The history of this compound is intrinsically linked to the quest for effective antibacterial agents. Its significance rose dramatically with the discovery and development of nitrofurantoin, a drug widely used for the treatment of urinary tract infections[1]. The synthesis of nitrofurantoin requires this compound as a crucial precursor, which spurred research into efficient and high-yield production methods for this hydantoin derivative[1].
Early synthetic methods for this compound were often inefficient, characterized by low yields and potentially hazardous reaction conditions[1]. These initial challenges prompted chemists to explore novel synthetic strategies, leading to the development of more streamlined and scalable processes that are still in use today. This guide will detail these historical and improved synthetic approaches, providing a comprehensive overview for researchers and process chemists.
Physicochemical Properties
This compound and its hydrochloride salt are the most common forms used in synthesis. A summary of their key physicochemical properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₅N₃O₂ | [2][3] |
| Molecular Weight | 115.09 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 193 °C | |
| Solubility | Soluble in water and various organic solvents | |
| CAS Number | 6301-02-6 | |
| IUPAC Name | 1-aminoimidazolidine-2,4-dione |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₃H₆ClN₃O₂ | |
| Molecular Weight | 151.55 g/mol | |
| Appearance | Pale yellow powder | |
| Melting Point | 201-205 °C (decomposes) | |
| CAS Number | 2827-56-7 | |
| IUPAC Name | 1-aminoimidazolidine-2,4-dione;hydrochloride |
Synthesis of this compound: From Historical to Modern Methods
The synthesis of this compound has evolved significantly over time. Early methods were fraught with challenges, leading to the development of more efficient routes.
Historical Synthesis Route
The initial synthesis of this compound involved the reaction of monochloroacetic acid with an excess of hydrazine. This method suffered from the formation of a significant amount of the di-substituted byproduct, hydrazinodiacetic acid, which resulted in low yields of the desired product, typically around 35-40%. This inefficient process necessitated a large excess of hydrazine and a cumbersome recovery step, making it less than ideal for large-scale production.
Improved Synthesis via Semicarbazone Condensation
A significant breakthrough in this compound synthesis was the development of a method involving the condensation of semicarbazones with ethyl monochloroacetate. This approach offers a higher yield (around 60% based on the starting hydrazine), is quicker, and avoids the hazardous hydrazine recovery stage.
The general workflow for this improved synthesis is depicted below:
Caption: Improved synthesis workflow for this compound.
Experimental Protocols
The following sections provide detailed experimental protocols for the key steps in the improved synthesis of this compound.
Preparation of 1-Benzylideneaminohydantoin
This protocol is based on the condensation of benzaldehyde semicarbazone with ethyl monochloroacetate.
Materials:
-
Benzaldehyde semicarbazone
-
Sodium
-
Super-dry industrial methylated spirits
-
Ethyl monochloroacetate
Procedure:
-
Dissolve 16.3 g of benzaldehyde semicarbazone in a solution of 2.3 g of sodium in 50 ml of super-dry industrial methylated spirits.
-
To this solution, add 12.35 g of ethyl monochloroacetate, maintaining the reaction temperature at approximately 55-60 °C with stirring.
-
Continue stirring the mixture at about 60 °C for 30 minutes.
-
The resulting product is the sodium derivative of 1-(benzylideneamino)-hydantoin, which can be acidified to yield the free 1-(benzylideneamino)-hydantoin.
Hydrolysis of 1-Benzylideneaminohydantoin to this compound Hydrochloride
Materials:
-
1-Benzylideneaminohydantoin
-
Concentrated hydrochloric acid
-
Water
-
Absolute ethanol
Procedure:
-
A mixture of 20.3 g of 1-benzylideneaminohydantoin, 250 ml of concentrated hydrochloric acid, and 250 ml of water is distilled until the distillate is free from benzaldehyde.
-
The remaining solution is then evaporated to near dryness under reduced pressure.
-
Absolute ethanol (50 ml) is added, and the crystalline white solid is filtered off, washed with ethanol, and dried to yield this compound hydrochloride.
-
The reported yield for this step is 13.3 g (88%).
Conversion of this compound Hydrochloride to Free this compound
Materials:
-
This compound hydrochloride
-
Aqueous alkali or sodium methoxide in dry alcohol
Procedure:
-
Treat this compound hydrochloride with an equivalent amount of aqueous alkali or sodium methoxide in dry alcohol to neutralize the hydrochloric acid.
-
This compound hydrochloride can be neutralized with an alkali carbonate, evaporated to dryness, and the residue treated with hot alcohol to isolate the free this compound as colorless needle crystals.
The Role of this compound in Nitrofurantoin Synthesis
The primary application of this compound is in the synthesis of the antibacterial drug nitrofurantoin.
Caption: Synthesis of Nitrofurantoin from this compound.
Experimental Protocol for Nitrofurantoin Synthesis
Materials:
-
This compound hydrochloride
-
5-Nitro-2-furfural diethyl ester
-
Hydrochloric acid
-
Purified water
Procedure:
-
Add hydrochloric acid and purified water to a reaction vessel and heat to 60-70 °C.
-
Add 5-nitrofurfural diethyl ester and maintain the temperature at 80-85 °C for complete hydrolysis.
-
Add preheated (60-70 °C) aminohydantoin.
-
Maintain the reaction temperature at 90-95 °C under reflux for 40-60 minutes.
-
The resulting nitrofurantoin product is then washed with purified water until the pH is neutral and dried.
Conclusion
The journey of this compound from a low-yield synthetic challenge to a readily accessible key intermediate is a testament to the advancements in organic synthesis. The development of the semicarbazone condensation route marked a significant improvement, enabling the efficient production of nitrofurantoin and contributing to its widespread use as an antibacterial agent. This guide has provided a detailed overview of the history, properties, and synthesis of this compound, offering valuable insights and practical protocols for researchers and professionals in the pharmaceutical sciences. The continued exploration of hydantoin chemistry promises further innovations in drug discovery and development.
References
An In-depth Technical Guide to the Reaction Mechanisms of 1-Aminohydantoin
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminohydantoin is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably the antibacterial agent nitrofurantoin.[1][2] Its unique structure, featuring a hydantoin ring with a primary amino group at the N-1 position, dictates its reactivity and makes it a versatile building block in medicinal chemistry.[3] Understanding the reaction mechanisms, kinetics, and degradation pathways of this compound is paramount for optimizing synthetic routes, ensuring drug stability, and developing analytical methods for its detection as a metabolite.[3][4] This technical guide provides a comprehensive overview of the core reaction mechanisms of this compound, supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Core Reaction Mechanisms
Synthesis of this compound via Semicarbazone Condensation
The most common and efficient method for synthesizing this compound involves the condensation of a semicarbazone with an α-haloacetate, typically ethyl monochloroacetate, in the presence of a strong base. This reaction proceeds through a nucleophilic attack of the semicarbazone anion on the electrophilic carbon of the α-haloacetate, followed by an intramolecular cyclization to form the hydantoin ring.
Reaction Mechanism:
The reaction is initiated by the deprotonation of the semicarbazone by a strong base, such as sodium ethoxide, to form a resonance-stabilized semicarbazone anion. This anion then acts as a potent nucleophile. The subsequent steps are as follows:
-
Nucleophilic Attack: The semicarbazone anion attacks the α-carbon of ethyl monochloroacetate, displacing the chloride ion in an SN2 reaction.
-
Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular condensation, where the terminal amino group of the semicarbazone moiety attacks the ester carbonyl group, leading to the formation of the five-membered hydantoin ring and the elimination of ethanol.
-
Hydrolysis: The resulting N-substituted this compound derivative (e.g., 1-(isopropylideneamino)hydantoin if acetone semicarbazone is used) is then hydrolyzed under acidic conditions to yield this compound.
Degradation of this compound: Hydrolysis of the Hydantoin Ring
The primary degradation pathway for this compound is the hydrolysis of the hydantoin ring, which can occur under both acidic and basic conditions. This process involves the cleavage of the amide bonds within the five-membered ring, leading to the formation of N-carbamoyl-N-(aminomethyl)glycine. The rate of hydrolysis is influenced by pH and temperature.
Mechanism of Alkaline Hydrolysis:
Under alkaline conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the hydantoin ring. This is followed by ring-opening. The reaction can be described as a two-step process:
-
Hydroxide Attack and Ring Opening: A hydroxide ion attacks a carbonyl carbon (typically C4), forming a tetrahedral intermediate. This intermediate then collapses, leading to the cleavage of the C-N bond and the formation of a hydantoic acid derivative.
-
Further Hydrolysis (optional): Depending on the reaction conditions, the resulting hydantoic acid derivative can undergo further hydrolysis to yield simpler amino acid derivatives.
Reaction with Aldehydes and Ketones
This compound readily reacts with aldehydes and ketones to form Schiff bases (imines). This reaction is fundamental to the synthesis of nitrofurantoin, where this compound is condensed with 5-nitro-2-furaldehyde. The reaction is typically acid-catalyzed and involves the nucleophilic attack of the primary amino group of this compound on the carbonyl carbon of the aldehyde or ketone.
General Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated under acidic conditions, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the C=N double bond of the imine.
Quantitative Data
Table 1: Synthesis and Reaction Yields of this compound and Derivatives
| Reaction | Starting Materials | Product | Yield (%) | Reference(s) |
| Synthesis of this compound | Hydrazine, Monochloroacetic acid | This compound | 35-40 | |
| Synthesis of Nitrofurantoin | This compound, 5-nitro-2-furaldehyde diacetate | Nitrofurantoin | ~60 (based on hydrazine) | |
| Synthesis of 1-(benzylideneamino)-hydantoin | Benzaldehyde semicarbazone, Ethyl monochloroacetate | 1-(benzylideneamino)-hydantoin | ~85 |
Table 2: Kinetic Data for the Hydrolysis of the Hydantoin Ring
| Compound | Condition | Rate Constant (k) | Activation Energy (Ea) | Reference(s) |
| Hydantoin | Alkaline | First-order in [OH⁻] at low pH | Not specified | |
| 3-Aryl-imidazolidine-2,4-diones | Alkaline (pH > 11.5) | First-order in [OH⁻] | -30 to -20 cal mol⁻¹ K⁻¹ (ΔS‡) |
Note: The kinetic data for the hydrolysis of the hydantoin ring is for the general structure and may vary for this compound due to the presence of the amino group.
Experimental Protocols
Protocol 1: Synthesis of 1-(Isopropylideneamino)hydantoin and subsequent conversion to this compound Sulfate
This protocol is adapted from the procedure described in US Patent 2,990,402.
Materials:
-
Acetone semicarbazone
-
Sodium methoxide
-
Super-dry industrial methylated spirits (ethanol)
-
Ethyl monochloroacetate
-
Concentrated sulfuric acid
-
Water
Procedure:
-
Dissolve 10.8 g of sodium methoxide in 90 mL of super-dry industrial methylated spirits with heating.
-
In this solution, dissolve 23 g of acetone semicarbazone.
-
Slowly add the mixture with stirring to 12.25 g of ethyl monochloroacetate mixed with 30 mL of super-dry industrial methylated spirits, maintaining the temperature at approximately 55-60°C.
-
Stir the mixture at 55-60°C for 30 minutes.
-
Add a further 10.8 g of sodium methoxide dissolved in 100 mL of super-dry industrial methylated spirits, followed by 12.35 g of ethyl monochloroacetate, keeping the reaction temperature at about 55-60°C.
-
Continue stirring at approximately 60°C for 30 minutes.
-
Cool the reaction mixture and add a mixture of 100 mL of water and 22 g of concentrated sulfuric acid with vigorous stirring.
-
Heat the reaction mixture to about 78°C for 5 minutes to obtain a clear solution.
-
Cool and stir the solution at about 15°C for 1 hour.
-
Filter the white crystalline solid, wash with aqueous alcohol, and then dry. The product is a mixture of this compound sulfate and sodium sulfate.
Protocol 2: Synthesis of 1-(5'-nitro-2'-furfurylideneamino)hydantoin (Nitrofurantoin)
This protocol is a general representation of the condensation reaction.
Materials:
-
This compound hydrochloride
-
5-Nitro-2-furaldehyde diacetate
-
Isopropyl alcohol
-
Concentrated sulfuric acid
-
Water
Procedure:
-
Prepare a solution of this compound from its salt by neutralization.
-
In a separate flask, reflux a mixture of 5-nitro-2-furfurylidene diacetate, water, concentrated sulfuric acid, and isopropyl alcohol for approximately 15 minutes to generate 5-nitro-2-furaldehyde in situ.
-
Add the this compound solution to the refluxing mixture.
-
Continue to reflux with stirring for about 30 minutes.
-
Cool the reaction mixture and stir at approximately 15°C for 1 hour.
-
Filter the yellow solid product, wash with aqueous alcohol, and dry.
Signaling Pathways and Experimental Workflows
While this compound is not directly involved in biological signaling pathways in the traditional sense, it is a key component in the metabolic pathway of the drug nitrofurantoin and its detection is a critical workflow in analytical and forensic science.
Metabolic Pathway of Nitrofurantoin to this compound
Nitrofurantoin is metabolized in the body, with one of the major pathways involving the reduction of the nitro group and subsequent cleavage of the molecule to form this compound. This metabolite can then bind to tissue proteins.
Experimental Workflow for the Quantification of this compound in Tissue Samples by LC-MS/MS
The detection and quantification of this compound in animal tissues is a common analytical workflow to monitor the illegal use of nitrofurantoin in food-producing animals. The general workflow involves sample preparation, derivatization, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Conclusion
This compound is a molecule of significant interest in pharmaceutical synthesis and as a key metabolite in drug safety monitoring. This guide has provided a detailed overview of its primary reaction mechanisms, including its synthesis, degradation, and reaction with carbonyl compounds. While a wealth of qualitative and procedural information exists, there is a notable gap in the availability of comprehensive quantitative kinetic and thermodynamic data for these reactions. The provided experimental protocols and workflow diagrams offer a practical foundation for researchers working with this compound. Further studies focusing on the detailed kinetics and thermodynamics of this compound's reactions will be invaluable for the continued optimization of processes in which it plays a central role.
References
1-Aminohydantoin: A Technical Guide to its Free Base and Hydrochloride Forms
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminohydantoin is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and is a key metabolite of the antibacterial agent nitrofurantoin.[1][2] This technical guide provides an in-depth overview of this compound, focusing on the distinct properties and applications of its free base and hydrochloride salt forms. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data, detailed experimental protocols, and visualizations of relevant chemical and analytical workflows.
CAS Numbers and Physicochemical Properties
The Chemical Abstracts Service (CAS) has assigned unique registry numbers to the free base and hydrochloride forms of this compound, which are essential for unambiguous identification in research and regulatory documentation. A summary of their key physicochemical properties is presented below for easy comparison.
| Property | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 6301-02-6[3] | 2827-56-7[4] |
| Molecular Formula | C₃H₅N₃O₂[3] | C₃H₆ClN₃O₂ |
| Molecular Weight | 115.09 g/mol | 151.55 g/mol |
| Appearance | Colorless needle crystals or light yellow powder | Pale yellow crystalline powder |
| Melting Point | 193-196 °C | 199-205 °C (decomposes) |
| Solubility | Soluble in water and various organic solvents | Soluble in water |
Synthesis of this compound and its Hydrochloride Salt
The synthesis of this compound and its hydrochloride salt can be achieved through various routes. A common and effective method involves the hydrolysis of a protected precursor, such as 1-benzylideneaminohydantoin.
Experimental Protocol: Synthesis of this compound Hydrochloride from 1-Benzylideneaminohydantoin
This protocol details the acid hydrolysis of 1-benzylideneaminohydantoin to yield this compound hydrochloride.
Materials:
-
1-Benzylideneaminohydantoin (20.3 g)
-
Concentrated Hydrochloric Acid (250 ml)
-
Water (250 ml)
-
Absolute Ethanol (50 ml)
Procedure:
-
A mixture of 1-benzylideneaminohydantoin, concentrated hydrochloric acid, and water is prepared in a distillation apparatus.
-
The mixture is distilled until the distillate is free from the characteristic smell of benzaldehyde.
-
The remaining solution is then evaporated to near dryness under reduced pressure.
-
Absolute ethanol is added to the residue, inducing the crystallization of the product.
-
The crystalline white solid is filtered off, washed with ethanol, and dried to yield this compound hydrochloride.
Expected Yield: Approximately 13.3 g (88%)
Experimental Protocol: Preparation of this compound Free Base from its Hydrochloride Salt
This protocol describes the neutralization of this compound hydrochloride to obtain the free base.
Materials:
-
This compound hydrochloride (10.0 g)
-
Sodium bicarbonate (5.55 g)
-
Water (28 ml)
Procedure:
-
Dissolve this compound hydrochloride in water.
-
Add sodium bicarbonate to the solution.
-
Cool the resulting solution to 4°C to induce crystallization.
-
Filter the colorless prisms, wash with a small amount of cold water, and dry at 60°C in vacuo to obtain this compound free base.
Expected Yield: Approximately 5.0 g (65.6%)
Biological Significance and Applications
This compound is primarily recognized as the major tissue-bound metabolite of the antibiotic nitrofurantoin. Its detection in animal-derived food products serves as a marker for the illegal use of nitrofurantoin. Consequently, highly sensitive analytical methods have been developed for its quantification.
Beyond its role as a metabolite, this compound serves as a versatile intermediate in the synthesis of various biologically active molecules, including potential anticonvulsant and anti-inflammatory agents. While direct modulation of specific signaling pathways by this compound is not extensively documented, its derivatives are being investigated for their therapeutic potential. For instance, certain hydantoin derivatives have shown activity as anticonvulsants, though the precise mechanism of action for this compound itself in neurological disorders remains an area of active research.
Analytical Workflow: Quantification of this compound in Biological Matrices
The quantification of this compound residues in tissues is a critical application in food safety and veterinary drug monitoring. The following workflow outlines a typical procedure for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: Quantification of this compound in Tissue Samples
This protocol provides a general outline for the extraction and derivatization of this compound from tissue samples for LC-MS/MS analysis.
Materials:
-
Homogenized tissue sample
-
Hydrochloric acid
-
2-Nitrobenzaldehyde (2-NBA) solution
-
Sodium hydroxide solution
-
Ethyl acetate
-
Internal standard (e.g., ¹³C₃-1-Aminohydantoin)
Procedure:
-
Hydrolysis: The homogenized tissue sample is subjected to acidic hydrolysis to release protein-bound this compound.
-
Derivatization: The released this compound is derivatized with 2-nitrobenzaldehyde to form a stable Schiff base, which improves its chromatographic properties.
-
Extraction: The derivatized product is extracted from the aqueous matrix using a suitable organic solvent, such as ethyl acetate.
-
Cleanup and Concentration: The organic extract is evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS system.
-
Analysis: The final extract is analyzed by LC-MS/MS for the quantification of the derivatized this compound.
Conclusion
This compound, in both its free base and hydrochloride forms, is a compound of significant interest in pharmaceutical and analytical chemistry. The distinct physicochemical properties of each form dictate their specific applications in synthesis and as analytical standards. The detailed protocols provided in this guide offer a practical resource for researchers working with this versatile molecule. Further investigation into the direct biological activities and signaling pathways modulated by this compound is warranted to fully elucidate its therapeutic potential beyond its role as a synthetic intermediate.
References
An In-depth Technical Guide to 1-Aminohydantoin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminohydantoin hydrochloride (AHD HCl) is a heterocyclic organic compound of significant interest in the pharmaceutical and veterinary sciences. It is widely recognized as the principal tissue-bound metabolite of the nitrofuran antibiotic, nitrofurantoin, making it a crucial biomarker for detecting the use of this banned substance in food-producing animals.[1] Furthermore, this compound hydrochloride serves as a key synthetic intermediate in the manufacturing of various pharmaceuticals, most notably the skeletal muscle relaxant dantrolene.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for this compound hydrochloride, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound hydrochloride is a pale yellow to light yellow crystalline powder.[3][4] Its fundamental chemical and physical properties are summarized in the table below, providing a foundational dataset for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₆ClN₃O₂ | [5] |
| Molecular Weight | 151.55 g/mol | |
| CAS Number | 2827-56-7 | |
| Appearance | Pale Yellow to Light Yellow Crystalline Powder | |
| Melting Point | 201-205 °C | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO (30 mg/mL) | |
| Storage | Store at -20°C for long-term stability. |
Synthesis of this compound Hydrochloride
A common and effective method for the synthesis of this compound hydrochloride involves the cyclization of a semicarbazone derivative followed by hydrolysis. A well-documented pathway begins with the condensation of semicarbazide hydrochloride with an aldehyde or ketone, such as cyclohexanone, to form the corresponding semicarbazone. This intermediate is then reacted with ethyl chloroacetate in the presence of a base like sodium methoxide to yield the aminohydantoin derivative. Finally, acidic hydrolysis of this derivative yields this compound.
Experimental Protocols
Synthesis of this compound from a Semicarbazone Precursor
This protocol is adapted from a general method for synthesizing hydantoin derivatives.
Materials:
-
Semicarbazide hydrochloride
-
Cyclohexanone
-
Ethyl chloroacetate
-
Sodium methoxide (NaOMe)
-
Methanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Semicarbazone Formation: Dissolve semicarbazide hydrochloride in an appropriate solvent and react it with cyclohexanone to form the semicarbazone. The product can be isolated by filtration upon precipitation.
-
Cyclization: In a round-bottom flask, dissolve the synthesized semicarbazone in methanol. Add a solution of sodium methoxide in methanol to the flask.
-
Slowly add ethyl chloroacetate to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Hydrolysis: Treat the resulting cyclohexylidene aminohydantoin with an acidic solution (e.g., aqueous HCl).
-
Heat the mixture to facilitate the hydrolysis and removal of the cyclohexanone by-product.
-
Cool the solution to induce crystallization of this compound hydrochloride.
-
Filter the crystals, wash with a cold solvent, and dry under vacuum.
Analytical Methods
This method is commonly employed for the quantitative analysis of this compound in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation (from tissue):
-
Homogenize the tissue sample in an acidic buffer to release protein-bound this compound.
-
Centrifuge the homogenate to pellet the solids.
-
Derivatization: To the supernatant, add a solution of 2-nitrobenzaldehyde to form the nitrophenyl derivative of this compound. This enhances chromatographic retention and ionization efficiency.
-
Incubate the mixture to ensure complete derivatization.
-
Perform a liquid-liquid or solid-phase extraction to clean up the sample and concentrate the derivative.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for injection.
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile is commonly employed.
-
Ionization: Positive ion electrospray ionization (ESI+).
-
MS/MS Detection: Monitor for the specific precursor-to-product ion transitions of the derivatized this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound hydrochloride in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum. The residual solvent peak of DMSO-d₆ at ~2.50 ppm can be used as a reference.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. The solvent peak of DMSO-d₆ at ~39.5 ppm can be used for referencing. A published solid-state ¹³C NMR spectrum shows a peak for the CH₂ group at 55.9 ppm.
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or a pellet press.
Sample Preparation (ATR Method):
-
Place a small amount of the this compound hydrochloride powder directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the spectrum. An ATR-IR spectrum is available for reference.
Sample Preparation (KBr Pellet Method): Note: Ion exchange can occur between hydrochloride salts and KBr, potentially altering the spectrum. Using KCl is a recommended alternative.
-
Thoroughly grind a small amount of this compound hydrochloride with dry potassium bromide (KBr) or potassium chloride (KCl) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the spectrometer's sample holder and collect the spectrum.
Biological Significance and Applications
Metabolite of Nitrofurantoin
This compound is the primary metabolite of the antibiotic nitrofurantoin. Nitrofurantoin is reduced by bacterial nitroreductases to reactive intermediates. These intermediates are highly reactive and can damage bacterial DNA, RNA, and proteins, leading to cell death. The detection of this compound in animal tissues is therefore a key indicator of nitrofurantoin administration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dantrolene sodium, F-440, Dantrium-药物合成数据库 [drugfuture.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound Hydrochloride VETRANAL Analytical Standard, Best Price [nacchemical.com]
- 5. This compound hydrochloride | C3H6ClN3O2 | CID 12472963 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Elucidation of Novel 1-Aminohydantoin Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of novel 1-aminohydantoin compounds. 1-Aminohydantoins are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anticonvulsant, antiarrhythmic, and antibacterial properties.[1] The definitive identification and structural confirmation of novel this compound derivatives rely on a combination of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and single-crystal X-ray crystallography.
Synthesis of Novel this compound Compounds
The synthesis of novel this compound compounds can be achieved through various synthetic routes. A common and effective method is the Urech hydantoin synthesis, which involves the reaction of α-amino acids with potassium cyanate and hydrochloric acid to form hydantoin derivatives.[2] This method is versatile and allows for the introduction of a wide range of substituents at the C5-position, depending on the starting α-amino acid.[3]
Another established route involves the condensation of semicarbazones with ethyl monochloroacetate in the presence of a sodium alkoxide in dry ethanol.[4] This method provides a pathway to various this compound derivatives, with the final product depending on the starting semicarbazone.[5] More recently, microwave-assisted synthesis has emerged as a rapid and efficient method for producing 5-monosubstituted hydantoins from L-amino acids in water, offering a sustainable approach to generating these compounds.
Data Presentation: Spectroscopic and Crystallographic Data
The structural elucidation of novel this compound compounds is heavily reliant on the analysis of spectroscopic and crystallographic data. The following tables summarize typical quantitative data obtained for these compounds.
Table 1: 1H NMR Spectroscopic Data for Novel this compound Derivatives
| Compound/Substituent | Chemical Shift (δ) ppm / Multiplicity / (J in Hz) | Assignment |
| 1-Amino-5-benzylhydantoin | 12.41 (brs, 1H), 12.18 (brs, 1H), 7.46–7.42 (m, 2H), 8.02 (dd, J = 7.45, 8.00 Hz, 2H), 6.72 (s, 1H) | NH, NH, Ar-H, Ar-H, Vinylic H |
| 1-Amino-5-(4-hydroxybenzyl)hydantoin | 9.70 (s, 1H), 7.61 (d, J=8.82 Hz, 4H), 7.28 (d, J=8.82 Hz, 4H), 3.44-3.39 (t, J=7.35 Hz, 2H), 1.55-1.46 (m, 2H), 1.27-1.13 (m, 4H), 0.80-0.76 (m, 3H) | OH, Ar-H, Ar-H, CH2, CH2, CH2, CH3 |
| 1-Amino-5-(benzofuran-3-ylmethylene)hydantoin | 11.29 (brs, 1H), 8.72 (s, 1H), 7.99 (dd, J = 4.5, 7.6 Hz, 2H), 7.42–7.37 (m, 2H), 6.69 (s, 1H), 3.67–3.62 (m, 8H) | NH, Ar-H, Ar-H, Ar-H, Vinylic H, CH2 x 4 |
Table 2: 13C NMR Spectroscopic Data for Novel this compound Derivatives
| Compound/Substituent | Chemical Shift (δ) ppm | Assignment |
| 1-Amino-5-benzylhydantoin | 179.5, 166.1, 139.1, 138.4, 129.9, 129.0, 127.8, 125.7, 125.6, 123.6, 122.0, 102.3 | C=O, C=O, Ar-C, Ar-C, Ar-CH, Ar-C, Ar-C, Ar-CH, Ar-CH, Ar-C, Ar-CH, Vinylic CH |
| 1-Amino-5-(4-hydroxybenzyl)hydantoin | 173.20, 180.90, 138.13, 128.75, 128.43, 126.55, 71.10, 35.71, 12.75 | C=S, C=O, Ar-C, Ar-CH, Ar-CH, Ar-CH, C-5, CH2, CH3 |
| 1-Amino-5-(benzofuran-3-ylmethylene)hydantoin | 172.2, 159.4, 139.4, 138.7, 131.2, 128.5, 125.2, 123.5, 121.8, 102.7, 66.1, 40.3 | C=O, C=N, Ar-C, Ar-C, Ar-C, Ar-CH, Ar-CH, Ar-CH, Ar-CH, Vinylic CH, OCH2, NCH2 |
Table 3: FTIR and Mass Spectrometry Data for Novel this compound Derivatives
| Compound/Substituent | FTIR (KBr) ν (cm-1) | HRMS m/z (M+H)+ |
| 1-Amino-5-benzylhydantoin | 3274, 1723, 1649, 1496 | 261.0161 |
| 1-Amino-5-(4-hydroxybenzyl)hydantoin | 3262 (NH), 1714 (C=O), 1495 (C=C), 1164 (C=S) | 481 |
| 1-Amino-5-(benzofuran-3-ylmethylene)hydantoin | 3140, 1686, 1648, 1591, 1423 | 314.0963 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: 500 MHz NMR Spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the novel this compound compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a standard 5 mm NMR tube.
-
1H NMR Acquisition:
-
Tune and shim the spectrometer to obtain optimal resolution and lineshape.
-
Acquire a standard one-dimensional 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment can be performed to differentiate between CH, CH2, and CH3 groups.
-
-
2D NMR Acquisition (if necessary):
-
For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon correlations.
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction) and analyze the chemical shifts, coupling constants, and correlations to elucidate the molecular structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Instrumentation: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an LC system.
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable and intense signal.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Fragmentation patterns, if observed, can provide additional structural information.
Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm-1.
-
Data Analysis: Identify the characteristic absorption bands for functional groups such as N-H (amines), C=O (carbonyls), and C=C (aromatics) to confirm their presence in the molecule.
Single-Crystal X-ray Crystallography
Objective: To determine the three-dimensional atomic and molecular structure of the compound in the solid state.
Instrumentation: Single-crystal X-ray diffractometer.
Procedure:
-
Crystal Growth: Grow single crystals of the novel this compound compound of suitable size and quality (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution, slow cooling, or vapor diffusion techniques.
-
Crystal Mounting: Carefully mount a selected crystal on a goniometer head.
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
Integrate the diffraction spots to obtain their intensities.
-
Correct the data for various experimental factors (e.g., Lorentz and polarization effects).
-
-
Structure Solution and Refinement:
-
Solve the phase problem to obtain an initial electron density map.
-
Build an initial molecular model into the electron density.
-
Refine the atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.
-
-
Structure Validation: Validate the final crystal structure using crystallographic software to ensure its quality and accuracy.
Mandatory Visualizations
Experimental and Logical Workflows
The structural elucidation of novel this compound compounds follows a logical progression of experiments and data analysis.
Potential Signaling Pathway: Inhibition of Mcl-1
Some hydantoin derivatives have been investigated as selective inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family. Overexpression of Mcl-1 is associated with cancer cell survival and resistance to treatment. Inhibition of Mcl-1 can restore the apoptotic potential of cancer cells.
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mcl-1 is a key regulator of apoptosis during CNS development and after DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mcl-1 involvement in mitochondrial dynamics is associated with apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave Assisted Synthesis of Novel Functionalized Hydantoin Derivatives and Their Conversion to 5-(Z) Arylidene-4H-imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of 1-Aminohydantoin and Its Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the methodologies and data associated with the crystal structure analysis of hydantoin derivatives, with a specific focus on compounds structurally related to 1-aminohydantoin. Due to the limited availability of published crystallographic data for the parent this compound, this guide utilizes the detailed crystal structure analysis of (E)-1-[(2-Hydroxy-1-naphthyl)methylideneamino]imidazolidine-2,4-dione , a closely related derivative, as a primary exemplar. The principles and protocols described herein are broadly applicable to the crystallographic study of this compound itself.
Introduction to this compound
This compound is a heterocyclic organic compound belonging to the imidazolidine-2,4-dione class. It serves as a crucial building block in medicinal chemistry and is a known metabolite of the antibacterial drug nitrofurantoin.[1][2] The determination of its three-dimensional structure is fundamental to understanding its chemical reactivity, biological activity, and potential for the development of new therapeutic agents. X-ray crystallography is the definitive method for elucidating the solid-state structure of such molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions.[3]
Experimental Protocols
Synthesis and Crystallization
The synthesis of this compound derivatives for crystallographic analysis typically involves the condensation of this compound hydrochloride with an appropriate aldehyde or ketone. The following protocol is adapted from the synthesis of (E)-1-[(2-Hydroxy-1-naphthyl)methylideneamino]imidazolidine-2,4-dione.[4]
Protocol for the Synthesis of (E)-1-[(2-Hydroxy-1-naphthyl)methylideneamino]imidazolidine-2,4-dione:
-
A solution of this compound hydrochloride (1.0 mmol, 0.151 g) in 5 mL of ethanol is prepared.
-
This solution is added slowly to a solution of 2-hydroxy-1-naphthaldehyde (1.0 mmol, 0.172 g) in 15 mL of absolute ethanol, with continuous heating and stirring.
-
The resulting mixture is refluxed for a period of 2 hours.
-
Following reflux, the mixture is allowed to cool to room temperature.
-
The solution is then left undisturbed to allow for slow evaporation of the solvent.
-
Yellow, block-shaped crystals suitable for X-ray diffraction are typically formed after approximately 15 days.[4]
Synthesis and crystallization of a this compound derivative.
Single-Crystal X-ray Diffraction
The following outlines a general protocol for the determination of a crystal structure using a single-crystal X-ray diffractometer.
General Protocol for Data Collection and Structure Refinement:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα). Data are typically collected over a range of orientations to ensure a complete dataset.
-
Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Structure Refinement: The atomic positions and thermal parameters are refined using full-matrix least-squares on F².
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using tools such as CHECKCIF to ensure its quality and geometric soundness.
General workflow for single-crystal X-ray diffraction.
Data Presentation: Crystal Structure of (E)-1-[(2-Hydroxy-1-naphthyl)methylideneamino]imidazolidine-2,4-dione
The following tables summarize the crystallographic data for (E)-1-[(2-Hydroxy-1-naphthyl)methylideneamino]imidazolidine-2,4-dione.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₄H₁₁N₃O₃ |
| Formula Weight | 269.26 |
| Temperature | 293 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 11.5122 (7) Å |
| b | 6.0233 (3) Å |
| c | 17.9955 (10) Å |
| α | 90° |
| β | 96.773 (5)° |
| γ | 90° |
| Volume | 1239.13 (12) ų |
| Z | 4 |
| Calculated Density | 1.443 Mg/m³ |
| Absorption Coefficient | 0.11 mm⁻¹ |
| F(000) | 560 |
Table 2: Data Collection and Refinement Details
| Parameter | Value |
| Diffractometer | Oxford Diffraction Gemini S Ultra |
| Reflections Collected | 4288 |
| Independent Reflections | 2136 [R(int) = 0.031] |
| Completeness to θ = 25.00° | 99.8 % |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 2136 / 0 / 186 |
| Goodness-of-fit on F² | 0.72 |
| Final R indices [I>2σ(I)] | R1 = 0.036, wR2 = 0.067 |
| R indices (all data) | R1 = 0.089, wR2 = 0.076 |
| Largest diff. peak and hole | 0.11 and -0.13 e.Å⁻³ |
Structural Analysis and Conformation
The crystal structure of (E)-1-[(2-Hydroxy-1-naphthyl)methylideneamino]imidazolidine-2,4-dione reveals a trans configuration about the C=N double bond. The molecule is relatively planar, with a dihedral angle of 8.4(1)° between the naphthalene and imidazolidine-2,4-dione mean planes.
An important feature of the molecular structure is the presence of an intramolecular O—H···N hydrogen bond. In the crystal lattice, molecules form inversion dimers through pairs of N—H···O hydrogen bonds. These dimers are further connected by C—H···O interactions, creating a three-dimensional network. Conformational studies on other hydantoin derivatives have also highlighted the preference for a β-turn conformation in the solid state, stabilized by hydrogen bonding.
Key structural interactions in the crystal lattice.
Conclusion
This technical guide has outlined the essential procedures for the synthesis and crystal structure determination of this compound derivatives. While crystallographic data for the parent compound remains elusive in the public domain, the detailed analysis of a close derivative provides a robust framework for understanding the structural characteristics of this important class of molecules. The provided protocols and data serve as a valuable resource for researchers engaged in the structural elucidation and development of hydantoin-based compounds.
References
- 1. Crystallography Open Database: Search results [qiserver.ugr.es]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. (E)-1-[(2-Hydroxy-1-naphthyl)methylideneamino]imidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazolidinedione | C13H15N3O3 | CID 139058735 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Analytical Methods for the Determination of 1-Aminohydantoin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of 1-Aminohydantoin (AHD), a critical marker for the residue of the banned nitrofuran antibiotic, nitrofurantoin. The following sections outline various analytical methodologies, with a focus on providing actionable protocols and comparative data for researchers, scientists, and professionals in drug development and food safety.
Introduction
This compound is the primary tissue-bound metabolite of nitrofurantoin. Due to concerns over the carcinogenic potential of nitrofuran residues, their use in food-producing animals has been banned in many jurisdictions.[1] Consequently, robust and sensitive analytical methods are required for the detection and quantification of AHD in various matrices, particularly in food products of animal origin, to ensure regulatory compliance and safeguard public health.[2][3] Direct analysis of AHD is challenging due to its low molecular weight, high polarity, and lack of a strong chromophore.[4] Therefore, most methods incorporate a derivatization step, typically with 2-nitrobenzaldehyde (NBA), to enhance its detectability.[4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A reliable and straightforward isocratic HPLC method with UV detection is suitable for the quantitative analysis of this compound in bulk materials or as a reference standard. This method offers a cost-effective approach for screening purposes or for analyzing samples with higher concentrations of AHD.
Quantitative Data Summary: HPLC-UV
| Parameter | Typical Performance |
| Analyte | This compound (derivatized) |
| Matrix | Bulk Material / Standard Solutions |
| Instrumentation | HPLC with UV-Vis Detector |
| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of phosphate buffer and acetonitrile |
| Detection Wavelength | Determined based on the absorbance maximum of the derivatized AHD |
| Linearity Range | Typically 1-100 µg/mL |
| Limit of Detection (LOD) | ~2.43 µg/mL (for similar compounds) |
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector, pump, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
This compound hydrochloride (analytical standard, ≥98% purity).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).
-
Orthophosphoric acid.
-
HPLC grade water.
2. Preparation of Solutions:
-
Mobile Phase (20 mM Potassium Phosphate Buffer, pH 3.0: Acetonitrile, 95:5 v/v): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Mix 950 mL of the buffer with 50 mL of acetonitrile. Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound hydrochloride standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range.
3. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Conditions:
-
Column: C18 reversed-phase (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 3.0): Acetonitrile (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.
-
UV Detection: Monitor at the wavelength appropriate for the NP-AHD derivative.
5. Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Workflow for the HPLC-UV analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the confirmatory analysis of this compound due to its high sensitivity and selectivity. The use of an isotope-labeled internal standard, such as this compound-d2, is crucial for accurate quantification as it compensates for matrix effects, variations in extraction recovery, and instrument response.
Quantitative Data Summary: LC-MS/MS
| Parameter | Method 1: LC-MS/MS | Method 2: UHPLC-MS/MS |
| Analyte | This compound (AHD) | This compound (AHD) |
| Matrix | Shrimp Muscle | Soft-Shell Turtle Powder |
| Internal Standard | This compound-d2 (AHD-d2) | Not specified |
| LOD | Satisfactory below 1 µg/kg | 0.013 - 0.2 µg/kg |
| LOQ | - | - |
| Linearity Range | - | - |
| Recovery | - | - |
| Precision | - | - |
Experimental Protocol: LC-MS/MS
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole).
-
C18 reversed-phase column (e.g., HSS T3 C18, 1.7 µm for UHPLC).
-
This compound hydrochloride and this compound-d2 hydrochloride standards.
-
2-Nitrobenzaldehyde (NBA).
-
Hydrochloric acid (HCl).
-
Potassium phosphate dibasic (K₂HPO₄).
-
Sodium hydroxide (NaOH).
-
Ethyl acetate.
-
Methanol, Acetonitrile, and Water (LC-MS grade).
2. Preparation of Solutions:
-
AHD and AHD-d2 Stock Solutions (1 mg/mL): Accurately weigh and dissolve the respective standards in methanol. Store at -20°C.
-
Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions with methanol.
-
Working Standard and Internal Standard Spiking Solutions: Prepare by further dilution in methanol.
-
2-NBA Solution (50 mM): Prepare in a suitable solvent.
3. Sample Preparation (from Animal Tissue):
-
Homogenization: Homogenize approximately 1 g of the tissue sample.
-
Spiking: Add a known amount of the AHD-d2 internal standard solution.
-
Hydrolysis and Derivatization: Add 10 mL of 0.125 M HCl and 200 µL of 50 mM 2-NBA solution. Vortex for 30 seconds and incubate in a shaking water bath at 37°C for 16 hours (overnight).
-
pH Adjustment: After cooling, add 1 mL of 0.1 M K₂HPO₄ and adjust the pH to 7.0 ± 0.2 with 1 M NaOH.
-
Liquid-Liquid Extraction: Add 5 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 4000 rpm for 10 minutes. Transfer the upper ethyl acetate layer to a clean tube. Repeat the extraction with another 5 mL of ethyl acetate and combine the extracts.
-
Evaporation and Reconstitution: Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase.
4. LC-MS/MS Conditions:
-
Column: Suitable C18 column.
-
Mobile Phase: Gradient elution with a mixture of methanol, acetonitrile, and water.
-
Column Temperature: 40°C.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two transitions for the derivatized AHD (NP-AHD) and one for the derivatized internal standard (NP-AHD-d2). These should be optimized in-house.
5. Quantification:
-
Calculate the concentration of AHD in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
General workflow for this compound quantification by LC-MS/MS.
Other Analytical Techniques
While HPLC-UV and LC-MS/MS are the most established methods, other techniques have been explored for the analysis of hydantoin-related compounds.
-
Electrochemical Detection: Electrochemical methods can offer high sensitivity and are suitable for miniaturization. However, direct electrochemical detection of this compound may be hampered by the lack of a readily oxidizable or reducible functional group. Research on electrochemical sensors for similar compounds, such as 1-methylhydantoin, often involves complex formation with metal ions to generate a signal. The development of a specific electrochemical sensor for AHD would require significant research and validation.
-
Immunoassays: Techniques like enzyme-linked immunosorbent assay (ELISA) have been developed for the detection of AHD. These methods can be highly sensitive and suitable for high-throughput screening.
Conclusion
The determination of this compound is crucial for monitoring the illegal use of nitrofurantoin in food production. LC-MS/MS with isotope dilution is the preferred method for accurate and sensitive quantification, especially for regulatory purposes. HPLC-UV provides a viable alternative for screening or when the highest sensitivity is not required. The detailed protocols provided herein serve as a comprehensive guide for researchers and analysts to establish and validate these analytical methods in their laboratories.
References
Application Notes and Protocols for the Immunoassay-Based Detection of 1-Aminohydantoin
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminohydantoin (AHD) is the primary tissue-bound metabolite of the nitrofuran antibiotic, nitrofurantoin. Due to concerns over the potential carcinogenicity of nitrofuran residues, their use in food-producing animals is banned in many countries. Consequently, robust and sensitive analytical methods are essential for monitoring AHD in various food matrices to ensure food safety and regulatory compliance. Immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFA), offer rapid, high-throughput, and cost-effective screening solutions for the detection of AHD.
These application notes provide detailed protocols and performance data for the development and implementation of immunoassays for this compound detection.
Principle of AHD Immunoassays
Immunoassays for AHD are typically based on a competitive format. In this format, free AHD in a sample competes with a labeled or immobilized AHD analog for a limited number of binding sites on a specific anti-AHD antibody. The resulting signal is inversely proportional to the concentration of AHD in the sample. A critical step in AHD analysis is the derivatization of the AHD molecule, usually with 2-nitrobenzaldehyde (2-NBA), to form NP-AHD. This derivatization enhances the immunogenicity for antibody production and provides a stable molecule for detection.
Quantitative Data Presentation
The following table summarizes the performance characteristics of various immunoassays developed for the detection of this compound (AHD).
| Assay Type | Antibody Type | Target Analyte | IC50 (ng/mL) | Limit of Detection (LOD) (ng/mL) | Matrix | Recovery (%) | Reference |
| icELISA | Monoclonal | Derivatized AHD | 0.056 | 0.0060 | - | 88.1 - 97.3 | [1] |
| dcCLELISA | Monoclonal | Derivatized AHD | 0.60 | 0.1 (fish), 0.28 (honey) | Fish, Honey | 83.6 - 94.7 | [2] |
| icELISA | Polyclonal | Nitrofurantoin | 3.2 | 0.2 | Water | 88 - 103 | [3] |
| LFA | Monoclonal | Derivatized AHD | - | 1.40 | Meat | - | [4] |
| Commercial ELISA | - | AHD | - | 0.02 | Muscle, Honey, Milk | 80 - 85 | [5] |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization
This protocol describes the extraction and derivatization of AHD from tissue samples to prepare them for immunoassay analysis.
Materials:
-
Homogenizer
-
Centrifuge
-
Water bath or incubator
-
Nitrogen evaporator
-
Vortex mixer
-
Hydrochloric acid (HCl), 0.1 M
-
2-nitrobenzaldehyde (2-NBA) solution (50 mM in DMSO)
-
Dipotassium hydrogen phosphate (K2HPO4) buffer, 0.1 M, pH 7.4
-
Sodium hydroxide (NaOH), 1 M
-
Ethyl acetate
-
N-hexane
Procedure:
-
Homogenization: Weigh 1.0 g of the homogenized tissue sample into a polypropylene centrifuge tube.
-
Hydrolysis and Derivatization:
-
Add 5 mL of 0.1 M HCl to the sample.
-
Add 100 µL of 50 mM 2-NBA solution in DMSO.
-
Vortex for 1 minute.
-
Incubate overnight (approximately 16 hours) at 37°C with gentle shaking.
-
-
pH Adjustment and Extraction:
-
Cool the sample to room temperature.
-
Add 5 mL of 0.1 M K2HPO4 buffer (pH 7.4).
-
Adjust the pH of the solution to 7.0 ± 0.2 with 1 M NaOH.
-
Add 5 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper ethyl acetate layer to a clean tube.
-
Repeat the extraction with another 5 mL of ethyl acetate and combine the extracts.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.
-
For ELISA, reconstitute the residue in an appropriate volume of assay buffer.
-
For LFA, reconstitute the residue in the specified running buffer.
-
Protocol 2: Indirect Competitive ELISA (icELISA)
This protocol outlines a typical icELISA procedure for the quantitative detection of derivatized AHD.
Materials:
-
High-binding 96-well microtiter plates
-
Microplate reader
-
AHD-protein conjugate (coating antigen)
-
Anti-AHD monoclonal or polyclonal antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-goat anti-mouse IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Derivatized AHD standards and prepared samples
Procedure:
-
Coating:
-
Dilute the AHD-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted coating antigen to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with washing buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 2 hours at 37°C.
-
Wash the plate three times with washing buffer.
-
-
Competitive Reaction:
-
Add 50 µL of derivatized AHD standard or prepared sample to the appropriate wells.
-
Immediately add 50 µL of diluted anti-AHD antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with washing buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with washing buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Protocol 3: Lateral Flow Immunoassay (LFA)
This protocol provides a general procedure for the rapid, qualitative, or semi-quantitative detection of derivatized AHD using a competitive LFA format.
Materials:
-
LFA test strips (comprising a sample pad, conjugate pad with gold nanoparticle-labeled anti-AHD antibody, nitrocellulose membrane with a test line and control line, and an absorbent pad)
-
Running buffer
-
Prepared sample extracts
Procedure:
-
Sample Application: Apply a defined volume (e.g., 100 µL) of the reconstituted sample extract to the sample pad of the LFA test strip.
-
Migration: Allow the sample to migrate along the strip by capillary action. The liquid will rehydrate the gold nanoparticle-labeled anti-AHD antibody in the conjugate pad.
-
Competitive Binding: As the sample and antibody conjugate mixture moves towards the nitrocellulose membrane, the derivatized AHD in the sample will compete with the AHD-protein conjugate immobilized at the test line for binding to the labeled antibody.
-
Result Interpretation:
-
Negative Result: If the sample contains no or a very low concentration of AHD, the gold-labeled antibody will bind to the AHD-protein conjugate at the test line, resulting in a visible colored line. A colored line will also appear at the control line.
-
Positive Result: If the sample contains AHD above the detection limit, it will bind to the gold-labeled antibody, preventing it from binding to the test line. Consequently, the test line will show a weaker color intensity or no color at all. The control line should always appear to validate the test.
-
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. Preparation of high-affinity and high-specificity monoclonal antibody and development of ultra-sensitive immunoassay for the detection of this compound, the metabolite of nitrofurantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a direct competitive chemiluminescent ELISA for the detection of nitrofurantoin metabolite 1-amino-hydantoin in fish and honey - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Preparation of polyclonal antibodies to a derivative of this compound (AHD) and development of an indirect competitive ELISA for the detection of nitrofurantoin residue in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a lateral flow immunoassay (LFA) strip for the rapid detection of this compound in meat samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Aminohydantoin by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Aminohydantoin by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Pure this compound is typically a white to off-white or pale yellow crystalline solid.[1] The melting point of this compound (free base) is approximately 195-196°C, while its hydrochloride salt melts at a higher temperature, around 201-205°C.
Q2: What are the general solubility characteristics of this compound?
This compound is soluble in water and has been reported to be slightly soluble in solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO).[2][3] One of the most effective methods for recrystallization involves the use of hot alcohol, suggesting a significant increase in solubility with temperature in alcoholic solvents.
Q3: Which solvent systems are recommended for the recrystallization of this compound?
Based on available literature, the following solvent systems have been successfully used for the purification of this compound and its derivatives:
-
Hot Alcohol: Treatment of the free base with hot alcohol has been shown to yield colorless needle-like crystals.[4] Ethanol is a common choice.
-
Aqueous Ethanol: A mixture of ethanol and water is a viable option, particularly for derivatives, and can be optimized for this compound itself.
-
Aqueous Acetic Acid: This has been used for purifying impure derivatives and could be applicable.
-
Acetone/Ethanol (for the hydrochloride salt): A refining process involving acetone followed by ethanol has been mentioned for the purification of this compound hydrochloride.
Q4: What are some potential impurities in crude this compound?
Impurities can originate from the synthetic route used. Common starting materials for this compound synthesis include semicarbazones (like acetone semicarbazone) and halogenated acetic acid esters. Therefore, unreacted starting materials and byproducts from their reactions are potential impurities. Inorganic salts, such as sodium sulfate, may also be present from the workup procedure.
Q5: How can I convert this compound hydrochloride to the free base for recrystallization?
To obtain the free base from its hydrochloride salt, a neutralization step is required. This can be achieved by treating an aqueous solution of the hydrochloride salt with a mild base, such as an alkali carbonate (e.g., sodium carbonate or potassium carbonate), until the solution is neutral. The free this compound can then be isolated, for instance, by evaporation of the solvent and subsequent treatment of the residue with a suitable organic solvent like hot alcohol.[4]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | White to off-white/pale yellow crystalline solid |
| Molecular Formula | C₃H₅N₃O₂ |
| Molecular Weight | 115.09 g/mol |
| Melting Point (Free Base) | 195-196 °C |
| Melting Point (HCl Salt) | 201-205 °C |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Soluble | |
| Methanol | Slightly Soluble | Solubility likely increases significantly with heat. |
| Ethanol | Slightly Soluble | "Hot alcohol" is a good recrystallization solvent. |
| Acetonitrile | Slightly Soluble | |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
Experimental Protocols
Protocol 1: Recrystallization of this compound Free Base from Aqueous Ethanol
This protocol is a general guideline and may require optimization based on the purity of the starting material.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not fully dissolve, add hot water dropwise until a clear solution is obtained at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath for about 30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60°C) until a constant weight is achieved.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated but nucleation has not occurred. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of pure this compound. |
| Oiling out (formation of a liquid layer instead of solid crystals). | - The boiling point of the solvent is too high, and the solute is melting before it crystallizes.- The compound is highly impure, leading to a significant melting point depression. | - Add more of the "good" solvent (the one in which it is more soluble) to the hot mixture to lower the saturation point, then cool again.- Try a different solvent system with a lower boiling point. |
| Low recovery of purified product. | - Too much solvent was used, and a significant amount of product remains in the mother liquor.- Premature crystallization during hot filtration. | - Cool the mother liquor in an ice bath to try and recover more product (this may be of lower purity).- Ensure the filtration apparatus is sufficiently pre-heated before hot filtration. |
| Colored impurities remain in the crystals. | - The impurity has similar solubility to this compound in the chosen solvent.- The impurity is adsorbed onto the surface of the crystals. | - Add a small amount of activated charcoal to the hot solution before filtration (note: this may reduce yield).- Try a different recrystallization solvent or a sequence of recrystallizations from different solvents. |
| Product degrades during recrystallization. | - this compound can be unstable under certain pH conditions. | - Ensure the recrystallization is performed under neutral conditions. Avoid strong acids or bases. |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Aminohydantoin
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 1-Aminohydantoin. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most frequent cause of peak tailing for this compound, a polar compound with a primary amine group, is secondary interaction with the stationary phase.[1][2] The silica backbone of conventional C18 columns possesses acidic silanol groups. At typical mobile phase pH values, these silanols can be deprotonated and carry a negative charge, leading to strong ionic interactions with the positively charged (protonated) amine group of this compound. This causes a portion of the analyte to be retained longer, resulting in a tailing peak.[1][3]
Q2: What is the pKa of this compound, and why is it important for my HPLC method?
A2: The predicted pKa of this compound is approximately 7.88.[1] This value is critical for developing a robust HPLC method. To ensure consistent protonation of the amine group and minimize its interaction with silanol groups on the stationary phase, it is recommended to operate the mobile phase at a pH at least 2-3 units below the pKa. This leads to improved peak shape and reproducibility.
Q3: Can I use a standard C18 column for this compound analysis?
A3: While a standard C18 column can be used, it may not be ideal for achieving optimal peak shape for a polar compound like this compound due to the potential for secondary interactions. If a C18 column is used, it is crucial to control the mobile phase pH and consider the use of a highly deactivated or end-capped column to minimize silanol interactions. For better retention and peak symmetry, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often a more suitable choice.
Q4: How does sample overload affect the peak shape of this compound?
A4: Injecting too high a concentration of this compound can lead to sample overload, which saturates the stationary phase and results in peak tailing. If you observe that the peak tailing worsens with higher sample concentrations, you should try reducing the injection volume or diluting your sample.
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.
Problem: My this compound peak is exhibiting significant tailing.
Below is a step-by-step troubleshooting workflow to identify and rectify the cause of peak tailing.
Caption: Troubleshooting workflow for this compound peak tailing.
Detailed Troubleshooting Steps in Q&A Format
Q: My mobile phase pH is not optimized. How do I adjust it correctly?
A: To minimize secondary interactions, the mobile phase pH should be 2-3 units below the pKa of this compound (~7.88). A pH of 3.0 is a good starting point. Use a suitable buffer to maintain a stable pH.
Recommended Mobile Phase Buffers:
-
For UV Detection: Phosphate buffer is a good choice.
-
For Mass Spectrometry (MS) Detection: Volatile buffers like ammonium formate or ammonium acetate are preferred.
Experimental Protocol: Mobile Phase pH Adjustment
-
Buffer Preparation: Prepare a 20 mM stock solution of the chosen buffer (e.g., potassium dihydrogen phosphate or ammonium formate) in HPLC-grade water.
-
pH Adjustment: Use a calibrated pH meter to adjust the pH of the buffer solution to 3.0 by dropwise addition of an appropriate acid (e.g., phosphoric acid for phosphate buffer, formic acid for formate buffer).
-
Mobile Phase Preparation: Mix the prepared buffer with the organic modifier (e.g., acetonitrile) in the desired ratio. For example, a 95:5 (v/v) mixture of pH 3.0 buffer and acetonitrile is a good starting point for reversed-phase analysis.
-
Degassing: Degas the final mobile phase using sonication or vacuum filtration before use.
Q: I suspect my buffer concentration is too low. What concentration should I use?
A: Insufficient buffer capacity can lead to pH shifts on the column surface, causing peak tailing. A buffer concentration in the range of 10-50 mM is generally recommended. Start with 10 mM and increase it if peak shape does not improve, but be aware that very high buffer concentrations can cause salt precipitation in mobile phases with a high organic content.
Q: What type of column should I use for the best peak shape?
A: While a standard C18 column can be made to work with careful mobile phase optimization, other column chemistries are often better suited for polar amines like this compound.
Column Selection Guide:
| Column Type | Stationary Phase Characteristics | Suitability for this compound |
| End-capped C18 | C18 chains with residual silanol groups chemically deactivated. | Good starting point for reversed-phase. Reduces silanol interactions. |
| Polar-Embedded | C18 phase with a polar group embedded in the alkyl chain. | Offers alternative selectivity and can shield residual silanols. |
| HILIC | Polar stationary phases (e.g., bare silica, amide, zwitterionic). | Excellent for retaining and separating highly polar compounds. |
Q: How can I determine if sample overload or the injection solvent is causing the tailing?
A: To check for sample overload, dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, overload was likely the issue. The injection solvent should ideally be the same as or weaker than the initial mobile phase. Dissolving your sample in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile in a highly aqueous mobile phase) can cause peak distortion.
Experimental Protocol: Injection Solvent Test
-
Prepare two aliquots of your sample.
-
Dissolve one aliquot in your current injection solvent.
-
Dissolve the second aliquot in the initial mobile phase.
-
Inject both samples and compare the peak shapes. If the peak shape is better for the sample dissolved in the mobile phase, your original injection solvent was too strong.
Summary of HPLC Methods for this compound Analysis
The following table summarizes different HPLC methods that can be used for the analysis of this compound, providing starting points for method development.
| Parameter | Method 1: Reversed-Phase HPLC-UV | Method 2: HILIC | Method 3: Reversed-Phase LC-MS/MS |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | HILIC (e.g., bare silica, amide) | C18 (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | 10 mM Ammonium Formate in Water, pH 3.0 | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic (95:5 A:B) | Gradient (e.g., start at 5-10% A) | Gradient |
| Flow Rate | 1.0 mL/min | 0.3 - 0.5 mL/min | 0.4 mL/min |
| Detection | UV | MS | MS/MS |
Visualization of Key Concepts
Caption: Analyte-stationary phase interaction at different pH values.
References
Validation & Comparative
A Comparative Pharmacological Analysis of Hydantoin Derivatives
Hydantoin and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] This guide provides a comparative analysis of hydantoin derivatives, focusing on their anticonvulsant, anticancer, and antimicrobial properties. The information is supported by experimental data from various studies to offer a valuable resource for researchers, scientists, and drug development professionals.
Anticonvulsant Activity
Hydantoin derivatives are well-established as effective anticonvulsant agents, with phenytoin being a prominent example used in the treatment of epilepsy.[1][3][4] Their primary mechanism of action often involves the modulation of voltage-gated sodium channels. The anticonvulsant efficacy of various derivatives is typically evaluated using preclinical models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.
Comparative Anticonvulsant Efficacy of 5-Substituted Hydantoins
The following table summarizes the anticonvulsant activity of several 5-substituted hydantoin derivatives, highlighting their potency in the MES test, which is a model for generalized tonic-clonic seizures.
| Compound | Maximal Electroshock (MES) Test ED₅₀ (mg/kg, mice, i.p.) | Neurotoxicity (TD₅₀, mg/kg, mice, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| 5,5-Diphenylhydantoin (Phenytoin) | 5.96 - 9.87 | 25 - 68.5 | ~2.5 - 11.5 | |
| 5-Benzylhydantoin | Not explicitly found | Not available | Not available | |
| 5,5-Dimethylhydantoin | Inactive or weakly active | Not available | Not available | |
| 5,5-Cyclopropylspirohydantoin Derivative (5j) | 9.2 | Not available | Not available | |
| SB2-Ph (a 5,5'-diphenylhydantoin Schiff base) | 8.29 | > 100 | > 12.06 | |
| (S)-(+)-1-carbobenzoxy-5-isobutyl-2-iminohydantoin | Less active than phenytoin in MES, but also active against PTZ-induced seizures | Not available | Not available |
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a standard preclinical assay to screen for anticonvulsant activity.
-
Animal Model: Male albino mice (typically 20-30 g) are used.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses.
-
Induction of Seizure: After a specific period to allow for drug absorption, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The absence of the tonic hindlimb extension is considered the endpoint for protection.
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
References
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for 1-Aminohydantoin Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of 1-Aminohydantoin (AHD) is critical. A key metabolite of the banned nitrofuran antibiotic nitrofurantoin, its detection is a vital marker for ensuring food safety and for various stages of pharmaceutical development.[1][2][3] This guide provides an objective comparison of two primary analytical techniques for AHD quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
While LC-MS/MS is recognized as the gold standard for its superior sensitivity and selectivity, HPLC-UV offers a more accessible and cost-effective alternative for screening purposes or for the analysis of bulk materials.[1] The choice of method often depends on the specific application, required sensitivity, and the complexity of the sample matrix.
Quantitative Performance Comparison
The performance of an analytical method is evaluated based on several key validation parameters, including sensitivity (Limit of Detection and Limit of Quantitation), linearity, accuracy (recovery), and precision.[4] The following table summarizes the quantitative performance of validated HPLC and LC-MS/MS methods for the determination of this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Analyte | This compound (underivatized) | This compound (derivatized with 2-nitrobenzaldehyde) |
| Matrix | Bulk materials, Reference standards | Biological matrices (e.g., shrimp muscle, soft-shell turtle powder), Food matrices |
| Limit of Detection (LOD) | In the µg/mL range | As low as 0.013 - 0.2 µg/kg |
| Limit of Quantitation (LOQ) | Typically >1 µg/mL | As low as 0.09 µg/kg |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (Recovery) | Typically 98-102% for bulk materials | 82.2–108.1% in complex matrices |
| Precision (RSD) | < 2% | Repeatability: 1.5–3.8%, Reproducibility: 2.2–4.8% |
Experimental Protocols
Accurate quantification of AHD necessitates meticulous sample preparation, particularly for biological samples where it exists as a protein-bound metabolite.
HPLC-UV Method for Bulk Material Analysis
This method is suitable for the direct analysis of this compound in its underivatized form.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector, pump, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
This compound hydrochloride analytical standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄).
-
Orthophosphoric acid.
2. Preparation of Solutions:
-
Mobile Phase (20 mM Potassium Phosphate Buffer, pH 3.0: Acetonitrile, 95:5 v/v): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Mix 950 mL of the buffer with 50 mL of acetonitrile and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound hydrochloride and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standards by serially diluting the stock solution with the mobile phase.
3. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 210 nm
LC-MS/MS Method for Biological Matrices
This highly sensitive method requires the release of protein-bound AHD and derivatization to enhance chromatographic retention and mass spectrometric response.
1. Instrumentation and Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Deuterated this compound (AHD-d2) as an internal standard.
-
2-nitrobenzaldehyde (NBA) for derivatization.
-
Hydrochloric acid (HCl).
-
Sodium hydroxide (NaOH).
-
Phosphate buffer.
-
Ethyl acetate.
2. Sample Preparation, Hydrolysis, and Derivatization:
-
Homogenize the tissue sample.
-
To a 2 g sample, add the internal standard (AHD-d2), 10 mL of 0.125 M HCl, and 200 µL of 50 mM 2-NBA solution.
-
Incubate the mixture overnight (approximately 16 hours) at 37°C to release the protein-bound AHD and facilitate derivatization.
3. Extraction:
-
After incubation and cooling, adjust the pH to approximately 6.3-7.0 using NaOH and a phosphate buffer.
-
Perform a liquid-liquid extraction twice with 4 mL of ethyl acetate.
-
Evaporate the combined organic layers to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
4. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol/acetonitrile.
-
Gradient: A linear gradient is typically used.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for both the derivatized AHD and the internal standard.
Method Comparison and Workflow Visualizations
The choice between HPLC-UV and LC-MS/MS for this compound analysis involves a trade-off between sensitivity, selectivity, cost, and complexity.
Caption: Logical comparison of HPLC-UV and LC-MS/MS for 1-AH analysis.
The following diagram illustrates the general experimental workflow for the more complex LC-MS/MS method, which is essential for trace-level detection in complex matrices.
Caption: General workflow for this compound (AHD) quantification by LC-MS/MS.
Conclusion
The cross-validation of HPLC and LC-MS/MS methods for the analysis of this compound reveals distinct advantages and applications for each technique. HPLC-UV provides a robust, cost-effective, and straightforward method for the quantification of AHD in less complex matrices or at higher concentrations, such as in bulk drug substances. In contrast, LC-MS/MS is the definitive method for trace-level quantification in complex biological and food matrices due to its unparalleled sensitivity and selectivity. The use of an internal standard and a derivatization step in the LC-MS/MS protocol is crucial for achieving accurate and precise results by compensating for matrix effects and improving analytical response. The choice of method should, therefore, be guided by the specific analytical requirements, including the nature of the sample, the required limit of quantification, and regulatory guidelines.
References
comparing the efficacy of different derivatization agents for 1-Aminohydantoin
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Derivatization Agents for the Quantification of 1-Aminohydantoin.
In the analytical landscape, precise and sensitive quantification of this compound (1-AH), a key metabolite of the nitrofuran antibiotic nitrofurantoin, is paramount for food safety and drug development.[1][2] Due to its challenging chemical properties, direct analysis of 1-AH is often impractical.[2] Derivatization is a crucial step to enhance its detectability by improving chromatographic retention and ionization efficiency, or by introducing a chromophore or fluorophore.[1][2] This guide provides an objective comparison of the efficacy of three prominent derivatization agents: 2-nitrobenzaldehyde (NBA), 5-Nitro-2-furaldehyde (5-NFA), and 7-(diethylamino)-2-oxochromene-3-carbaldehyde (DAOC), supported by available experimental data.
Performance Comparison of Derivatization Agents
The choice of a derivatization agent significantly impacts the sensitivity, accuracy, and overall performance of the analytical method. While 2-nitrobenzaldehyde is the most established and widely used agent for 1-AH analysis, novel agents offer alternative detection strategies.
Table 1: Quantitative Performance of Derivatization Agents for this compound (AHD) Analysis
| Derivatization Agent | Analytical Method | Linearity (r²) | Recovery (%) | Precision (%RSD) | Limit of Quantification (LOQ) |
| 2-Nitrobenzaldehyde (NBA) | LC-MS/MS | > 0.999 | 82.2 - 108.1 | 1.5 - 4.8 | 0.5 µg/kg |
| 5-Nitro-2-furaldehyde (5-NFA) | HPLC-MS/MS | Not explicitly stated | 95 - 106 | ≤ 13 | Not explicitly stated |
| 7-(diethylamino)-2-oxochromene-3-carbaldehyde (DAOC) | HPLC-FLD | Not available | Not available | Not available | Not available |
Reaction Principles and Chemical Structures
The derivatization of this compound with these agents proceeds via the reaction of its primary amine group with the aldehyde group of the reagent, forming a stable Schiff base.
General reaction of this compound with an aldehyde.
-
2-Nitrobenzaldehyde (NBA): This is the most common and well-validated derivatizing agent for 1-AH. The reaction forms a nitrophenyl derivative, which enhances the molecule's stability and ionization efficiency for LC-MS/MS analysis.
-
5-Nitro-2-furaldehyde (5-NFA): This agent reacts with nitrofuran metabolites to regenerate the parent nitrofuran structure. In the case of 1-AH, the product is nitrofurantoin. This allows for an indirect determination of the metabolite.
-
7-(diethylamino)-2-oxochromene-3-carbaldehyde (DAOC): This is a fluorescent derivatization agent. It introduces a highly sensitive fluorophore to the 1-AH molecule, enabling detection by HPLC with fluorescence detection (HPLC-FLD).
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following are generalized protocols for the derivatization of this compound.
Derivatization with 2-Nitrobenzaldehyde (NBA) for LC-MS/MS Analysis
This protocol is a standard method for the derivatization of 1-AH in tissue samples.
-
Sample Hydrolysis and Derivatization:
-
Weigh 1.0 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
-
Add 5 mL of 0.1 M HCl and 100 µL of 50 mM 2-nitrobenzaldehyde in DMSO.
-
Vortex for 1 minute.
-
Incubate at 37°C overnight (approximately 16 hours) with gentle shaking to allow for hydrolysis of tissue-bound metabolites and derivatization.
-
-
pH Adjustment and Extraction:
-
After incubation, cool the sample to room temperature.
-
Add 5 mL of 0.1 M K₂HPO₄ buffer (pH 7.4) and adjust the pH of the solution to 7.0 ± 0.2 with 1 M NaOH.
-
Add 10 mL of ethyl acetate and vortex vigorously for 10 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
-
Sample Clean-up and Reconstitution:
-
Transfer the upper ethyl acetate layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of n-hexane and 1 mL of the mobile phase.
-
Vortex and centrifuge. The lower aqueous-methanolic layer is collected for LC-MS/MS analysis.
-
Experimental workflow for NBA derivatization.
Derivatization with 5-Nitro-2-furaldehyde (5-NFA)
This protocol describes the conversion of the metabolite back to the parent drug.
-
Hydrolysis and Derivatization:
-
To the sample extract containing 1-AH, add a solution of 5-nitro-2-furaldehyde in a suitable solvent.
-
The reaction is typically carried out under acidic conditions.
-
Incubate at an elevated temperature (e.g., 60-80°C) for a defined period to ensure a complete reaction.
-
-
Extraction and Analysis:
-
After the reaction, neutralize the mixture.
-
Extract the resulting nitrofurantoin using an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the extract and analyze by LC-MS/MS, monitoring for the transitions of nitrofurantoin.
-
Derivatization with 7-(diethylamino)-2-oxochromene-3-carbaldehyde (DAOC) for HPLC-FLD Analysis
This protocol is designed to label 1-AH with a fluorescent tag.
-
Derivatization Reaction:
-
Mix a solution of 1-AH standard or sample extract with a solution of DAOC in a reaction vial.
-
The reaction is typically performed in a buffered solution at a slightly acidic to neutral pH.
-
Heat the mixture for a specific time (e.g., 20 minutes) under microwave irradiation to accelerate the reaction.
-
-
Analysis:
-
After the reaction is complete, cool the mixture.
-
The mixture can be directly injected into the HPLC system.
-
Separation is achieved on a reversed-phase column (e.g., C18).
-
Detection is performed using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., λex=450 nm and λem=510 nm).
-
Conclusion
The choice of derivatization agent for this compound analysis depends on the available instrumentation, the required sensitivity, and the analytical objective.
-
2-Nitrobenzaldehyde (NBA) remains the gold standard, with extensive validation data and a well-established protocol for LC-MS/MS analysis, making it a reliable choice for routine and confirmatory analysis.
-
5-Nitro-2-furaldehyde (5-NFA) offers an interesting alternative by converting the metabolite back to the parent drug. This approach could potentially simplify analytical standards but requires further validation to establish its quantitative performance for 1-AH specifically.
-
7-(diethylamino)-2-oxochromene-3-carbaldehyde (DAOC) provides a valuable option for laboratories equipped with HPLC-FLD systems, enabling sensitive and selective detection through fluorescence. However, comprehensive validation data for its application with this compound is needed to fully assess its efficacy in comparison to the other agents.
For researchers, a side-by-side experimental validation of these three agents under identical conditions would be highly beneficial to provide a definitive comparison of their performance for the quantification of this compound.
Comparison of derivatization agent features.
References
A Comparative Pharmacological Profile of 1-Aminohydantoin Derivatives and Standard Anticonvulsants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological profiles of emerging 1-Aminohydantoin derivatives against established anticonvulsant drugs. The data presented is intended to inform preclinical research and drug development efforts in the field of epilepsy treatment.
Executive Summary
This compound derivatives are a class of compounds being investigated for their potential as novel anticonvulsant agents. Like the parent hydantoin structure, their primary mechanism of action is believed to be the modulation of voltage-gated sodium channels, a key target in the control of neuronal hyperexcitability that underlies seizure activity.[1][2] This guide summarizes the available preclinical data on their efficacy and neurotoxicity in established animal models and compares them with standard-of-care anticonvulsants such as Phenytoin, Carbamazepine, and Valproic Acid.
Data Presentation: Anticonvulsant Activity and Neurotoxicity
The following tables summarize the median effective dose (ED50) in the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) seizure models, as well as the median toxic dose (TD50) determined by the rotarod test for neurotoxicity. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the scPTZ test suggests activity against absence seizures.[3] The therapeutic index (TI), calculated as the ratio of TD50 to ED50, provides a measure of the compound's safety margin.[4]
Table 1: Anticonvulsant Activity of this compound Derivatives and Standard Anticonvulsants in Mice (MES Test)
| Compound | ED50 (mg/kg) | Reference |
| This compound Derivatives | ||
| (S)-(+)-1-carbobenzoxy-5-isobutyl-2-iminohydantoin | > Phenytoin (less active) | [5] |
| Phenylmethylenehydantoin (PMH) 12 | 39 ± 4 | |
| Phenylmethylenehydantoin (PMH) 14 | 28 ± 2 | |
| Standard Anticonvulsants | ||
| Phenytoin | 30 ± 2 | |
| Carbamazepine | ~9 | |
| Valproic Acid | ~250 |
Table 2: Neurotoxicity of Standard Anticonvulsants in Mice (Rotarod Test)
| Compound | TD50 (mg/kg) | Reference |
| Standard Anticonvulsants | ||
| Phenytoin | ~60 | |
| Carbamazepine | ~70 | |
| Valproic Acid | ~450 |
Note: Specific TD50 values for this compound derivatives from publicly available literature are scarce, preventing a direct comparison in this table.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
Apparatus:
-
An electroconvulsive shock apparatus.
-
Corneal or ear clip electrodes.
Procedure:
-
Animals (typically mice or rats) are administered the test compound or vehicle at a predetermined time before the test.
-
A drop of saline or electrode gel is applied to the corneal electrodes to ensure good electrical contact.
-
The electrodes are placed on the corneas or clipped to the ears of the animal.
-
A supramaximal electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds duration) is delivered.
-
The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
The ED50, the dose at which 50% of the animals are protected, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is used to identify compounds that are effective against myoclonic and absence seizures.
Materials:
-
Pentylenetetrazole (PTZ) solution.
-
Syringes and needles for subcutaneous injection.
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
A convulsant dose of PTZ (typically 85 mg/kg in mice) is injected subcutaneously in the loose skin on the back of the neck.
-
The animals are then placed in individual observation chambers.
-
They are observed for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Protection is defined as the absence of clonic seizures.
-
The ED50 is calculated based on the percentage of animals protected at different doses.
Rotarod Test for Neurotoxicity
The rotarod test is a standard method for assessing motor coordination and balance, and it is used to evaluate the potential neurotoxic side effects of drugs.
Apparatus:
-
A rotating rod apparatus with adjustable speed.
Procedure:
-
Animals are trained to walk on the rotating rod at a constant speed (e.g., 5-10 rpm) for a set period (e.g., 1-2 minutes) for one or more days before the test.
-
On the test day, animals are administered the test compound or vehicle.
-
At the time of peak effect of the drug, the animals are placed on the rotating rod.
-
The time the animal remains on the rod without falling is recorded.
-
A cut-off time is typically set (e.g., 180 seconds).
-
The TD50, the dose at which 50% of the animals fail to remain on the rod for the predetermined time, is calculated.
Mandatory Visualization
Experimental Workflow
Caption: Preclinical screening workflow for anticonvulsant compounds.
Signaling Pathway: Hydantoin Interaction with Voltage-Gated Sodium Channels
Caption: Mechanism of action of hydantoin derivatives on VGSCs.
References
- 1. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amino acid derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 5. pcbiochemres.com [pcbiochemres.com]
Genotoxicity of 1-Aminohydantoin: A Comparative Analysis with its Parent Drug, Nitrofurantoin
For Immediate Release
This guide provides a comparative assessment of the genotoxic potential of 1-Aminohydantoin (AHD) and its parent drug, Nitrofurantoin. The information presented is intended for researchers, scientists, and professionals in the field of drug development and toxicology.
Executive Summary
Nitrofurantoin, an antibiotic commonly used to treat urinary tract infections, has demonstrated mutagenic and genotoxic properties in various assays. Its metabolism in the body results in the formation of several metabolites, with this compound being a major one. This comparison reveals that the genotoxicity associated with Nitrofurantoin is primarily attributed to another structural component, the 5-nitro-2-furaldehyde (NFA) moiety, while this compound itself does not exhibit significant genotoxic activity in in vivo studies.
Comparative Genotoxicity Data
The following table summarizes the key findings from a pivotal in vivo study that investigated the genotoxicity of Nitrofurantoin and its constituent moieties, this compound and 5-nitro-2-furaldehyde, in a rat model.
| Compound | Assay | Species | Key Findings | Reference |
| Nitrofurantoin (NFT) | gpt gene mutation assay | F344 gpt delta rats | Significant increase in gpt mutant frequency after 13 weeks of administration. | [1] |
| This compound (AHD) | gpt gene mutation assay | F344 gpt delta rats | No significant increase in gpt mutant frequency after 13 weeks of administration. | [1] |
| 5-nitro-2-furaldehyde (NFA) | gpt gene mutation assay | F344 gpt delta rats | Significant increase in gpt mutant frequency after 13 weeks of administration. | [1] |
Interpretation of a Key In Vivo Study
A study by Kijima et al. (2015) investigated the chemical structure-related modes of action of Nitrofurantoin's genotoxicity. Male F344 gpt delta rats were administered Nitrofurantoin, 5-nitro-2-furaldehyde (NFA), or this compound (AHD) for 13 weeks. The results demonstrated that both Nitrofurantoin and NFA led to a significant increase in the gpt mutant frequency in the kidneys of the rats[1]. In contrast, this compound did not induce a similar increase[1]. This strongly suggests that the genotoxic effects of Nitrofurantoin are linked to the 5-nitro-2-furaldehyde moiety, which is responsible for oxidative DNA damage, and not the this compound portion of the molecule.
Experimental Protocols
Below are detailed methodologies for standard genotoxicity assays relevant to the assessment of chemical compounds.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Principle: The test utilizes mutant strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine (His-). These bacteria are exposed to the test substance and plated on a histidine-deficient medium. Only bacteria that undergo a reverse mutation to a histidine-synthesizing state (His+) can grow and form colonies. The number of revertant colonies is proportional to the mutagenic potency of the substance.
General Procedure:
-
Strain Selection: Several tester strains are used to detect different types of mutations (e.g., base-pair substitutions, frameshifts).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
-
Exposure: The tester strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
In Vitro Mammalian Chromosomal Aberration Test
This test identifies substances that cause structural chromosomal damage in cultured mammalian cells.
Principle: Cultured mammalian cells are exposed to the test substance. After a suitable treatment period, the cells are arrested in metaphase, harvested, and their chromosomes are examined microscopically for structural aberrations such as breaks, gaps, and exchanges.
General Procedure:
-
Cell Culture: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.
-
Treatment: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9), for a defined period.
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in the metaphase stage of cell division.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides. The chromosomes are then stained (e.g., with Giemsa).
-
Microscopic Analysis: A predetermined number of metaphase spreads are analyzed for chromosomal aberrations.
-
Evaluation: A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations indicates a positive result.
In Vitro Micronucleus Assay
The in vitro micronucleus test is a genotoxicity assay for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Principle: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events. Cultured cells are treated with a test substance, and after one or two cell divisions, the formation of micronuclei is assessed in cells that have completed mitosis.
General Procedure:
-
Cell Culture and Treatment: Suitable mammalian cell lines are exposed to the test substance at various concentrations, with and without metabolic activation.
-
Cytokinesis Block (optional but common): Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division after treatment.
-
Harvesting and Staining: Cells are harvested, and the cytoplasm and nuclei are stained to visualize micronuclei.
-
Scoring: The frequency of micronucleated cells is determined by microscopic or flow cytometric analysis.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.
Visualization of Genotoxicity Assessment Workflow
The following diagram illustrates a typical workflow for assessing the genotoxicity of a chemical compound.
References
Stability of 1-Aminohydantoin in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the stability of 1-aminohydantoin (AHD), a key metabolite of the nitrofuran antibiotic nitrofurantoin, in various biological matrices. Understanding the stability of AHD is crucial for accurate bioanalytical method development, validation, and the reliable interpretation of pharmacokinetic and residue monitoring studies. This document compares the stability of AHD under different storage conditions and provides an overview of alternative derivatization agents, supported by experimental data and detailed methodologies.
Executive Summary
This compound is known to be unstable in solution, with its stability influenced by factors such as pH, temperature, and light exposure.[1] The primary degradation pathway is the hydrolysis of the hydantoin ring.[2] This guide consolidates available quantitative data on AHD stability in matrices such as animal tissue and standard solutions. While specific quantitative data for human biological matrices like plasma, serum, and urine remains limited in publicly available literature, this guide provides general stability considerations and a framework for conducting stability assessments.
Comparative Stability of this compound
The stability of AHD is a critical consideration for sample collection, processing, and storage. The following table summarizes the available quantitative data on the stability of AHD in various matrices and conditions.
| Matrix | Analyte Form | Storage Temperature | Duration | Analyte Stability | Citation(s) |
| Pig Muscle & Liver | Tissue-bound AHD | -20°C | 8 months | No significant drop in concentration | [3][4][5] |
| Methanol | AHD Stock & Working Solutions | 4°C | 10 months | Stable | |
| DMSO | AHD Stock Solution | -80°C | 6 months | Stable (sealed, away from moisture) | |
| DMSO | AHD Stock Solution | -20°C | 1 month | Stable (sealed, away from moisture) |
Note: The stability of AHD in human biological matrices such as plasma, serum, and urine has not been extensively reported in the available literature. Researchers should perform their own validation studies to determine stability under their specific experimental conditions. General stability studies on other analytes in human plasma and serum suggest that immediate separation of plasma/serum from cells and storage at low temperatures (-20°C or -80°C) are crucial for maintaining analyte integrity. Multiple freeze-thaw cycles should be avoided. For urine samples, storage at 4°C for up to 48 hours or at -20°C for longer durations is generally recommended to maintain the stability of various metabolites.
Comparison with Alternative Derivatizing Agents
| Derivatizing Agent | Principle | Advantages | Disadvantages |
| 2-Nitrobenzaldehyde (2-NBA) | Forms a stable Schiff base with the primary amine of AHD. | Widely used and validated method for nitrofuran metabolite analysis. The derivative is stable and provides good chromatographic and mass spectrometric properties. | Requires a derivatization step which adds to sample preparation time. |
| 5-Nitro-2-furaldehyde (5-NFA) | Reacts with nitrofuran metabolites to regenerate the parent nitrofuran structure. | May simplify analytical standards as the parent drug is detected. | Requires a specific chemical reaction and may not be suitable for all analytical platforms. |
| Dansyl Chloride | Reacts with primary and secondary amines to form highly fluorescent derivatives. | High sensitivity due to fluorescence. Stable derivatives. | Derivatization reaction can be less specific than aldehyde-based methods. |
| Dabsyl Chloride | Reacts with primary and secondary amines to form colored and stable derivatives. | Derivatives are very stable and can be detected in the visible range, reducing background interference. | May have lower sensitivity compared to fluorescent derivatizing agents. |
Experimental Protocols
Stability Assessment of this compound in a Biological Matrix
This protocol outlines a general procedure for evaluating the stability of AHD in a biological matrix (e.g., plasma, serum, urine) based on established bioanalytical method validation guidelines.
Objective: To determine the stability of AHD under various storage and handling conditions, including bench-top, freeze-thaw, and long-term storage.
Materials:
-
Blank biological matrix (plasma, serum, or urine) from at least six different sources.
-
This compound hydrochloride analytical standard.
-
Internal standard (e.g., deuterated AHD).
-
Reagents for sample preparation and derivatization (e.g., 2-nitrobenzaldehyde, hydrochloric acid, ethyl acetate).
-
Validated LC-MS/MS or other suitable analytical method for AHD quantification.
Procedure:
-
Preparation of Quality Control (QC) Samples:
-
Prepare two levels of QC samples by spiking the blank biological matrix with AHD at low and high concentrations (e.g., 3x the lower limit of quantification (LLOQ) and near the upper limit of quantification (ULOQ)).
-
Prepare a sufficient volume of each QC level to be divided into aliquots for each stability condition.
-
-
Baseline Analysis (T=0):
-
Immediately after preparation, analyze a set of low and high QC samples in triplicate to establish the baseline concentration.
-
-
Stability Conditions:
-
Bench-Top Stability: Store aliquots of low and high QC samples at room temperature for a specified period (e.g., 4, 8, 24 hours) that reflects the expected sample handling time.
-
Freeze-Thaw Stability: Subject aliquots of low and high QC samples to multiple freeze-thaw cycles (e.g., three cycles). For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours and then thaw them unassisted at room temperature.
-
Long-Term Stability: Store aliquots of low and high QC samples at the intended storage temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6, 12 months).
-
-
Analysis of Stability Samples:
-
At the end of each storage period, analyze the stability samples in triplicate.
-
The analysis should be performed using a freshly prepared calibration curve.
-
-
Data Evaluation:
-
Calculate the mean concentration of the stability samples for each condition.
-
Compare the mean concentration of the stability samples to the baseline (T=0) concentrations.
-
The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the baseline concentration.
-
Derivatization of this compound with 2-Nitrobenzaldehyde
This protocol describes the widely used derivatization of AHD with 2-NBA for LC-MS/MS analysis.
Procedure:
-
Sample Preparation: To 1 mL of the biological matrix sample, add the internal standard.
-
Acid Hydrolysis and Derivatization: Add hydrochloric acid to release protein-bound AHD and a solution of 2-nitrobenzaldehyde in a suitable solvent (e.g., methanol). Incubate the mixture to facilitate the derivatization reaction.
-
Extraction: Neutralize the reaction mixture and perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for AHD stability assessment.
Caption: Derivatization of AHD with 2-NBA.
References
- 1. Analytical methodology for veterinary medicine residues | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for 1-Aminohydantoin Quantification
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of 1-Aminohydantoin (AHD) is critical. AHD is a key metabolite of the nitrofuran antibiotic nitrofurantoin, and its detection is essential for monitoring drug metabolism and ensuring food safety, as nitrofuran use is banned in many food-producing animals due to potential carcinogenicity.[1][2] This guide provides a detailed comparison of the primary analytical techniques used for AHD quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The direct analysis of this compound is challenging due to its high polarity, low molecular weight, and the absence of a strong chromophore, making it difficult to achieve adequate retention on standard reversed-phase chromatography columns and sensitive UV detection.[3][4] Consequently, a critical pre-analytical step for both HPLC-UV and LC-MS/MS is the derivatization of AHD, most commonly with 2-nitrobenzaldehyde (2-NBA).[5] This reaction forms a stable nitrophenyl derivative (NP-AHD) which is less polar, possesses a strong chromophore for UV detection, and exhibits improved ionization efficiency for mass spectrometry.
In biological matrices, AHD is often covalently bound to tissue proteins. Therefore, sample preparation typically begins with acid hydrolysis to release the bound AHD, followed by the derivatization step.
Quantitative Performance Comparison
The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the nature of the samples being analyzed. LC-MS/MS is generally considered the "gold standard" for its superior sensitivity and specificity, making it ideal for trace-level quantification in complex matrices like animal tissues. HPLC-UV offers a more accessible and cost-effective alternative, suitable for screening purposes or for the analysis of samples with higher AHD concentrations.
Below is a summary of the quantitative performance data for these techniques.
| Parameter | LC-MS/MS | HPLC-UV / UPLC-UV |
| Limit of Detection (LOD) | 0.08–0.36 µg/kg | Higher than LC-MS/MS |
| Limit of Quantification (LOQ) | 1 µg/kg | Higher than LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.987 |
| Accuracy (Recovery) | 82.2% - 108.1% | Not specified |
| Precision (RSD) | 1.5% - 3.8% | < 10% |
| Selectivity | High | Moderate |
| Cost | High | Low |
| Primary Use | Confirmatory analysis, trace quantification | Screening, high-concentration samples |
Experimental Workflows and Logical Comparison
The following diagrams illustrate the general experimental workflow for AHD analysis and a logical comparison between the two primary analytical techniques.
Detailed Experimental Protocols
The following are generalized protocols for the analysis of this compound. Laboratories should perform in-house validation to ensure the methods meet their specific requirements.
Protocol 1: LC-MS/MS Method for AHD in Biological Matrices
This method is adapted for high sensitivity and selectivity, making it suitable for regulatory and research purposes.
1. Sample Preparation, Hydrolysis, and Derivatization:
-
Weigh approximately 1-2 g of a homogenized tissue sample into a centrifuge tube.
-
If using a stable isotope-labeled internal standard (e.g., this compound-d2), spike the sample at this stage.
-
Add 5-10 mL of 0.1 M - 0.125 M hydrochloric acid (HCl).
-
Vortex the sample, then add 200 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.
-
Incubate the mixture overnight (approximately 16 hours) in a shaking water bath at 37°C.
2. Extraction:
-
Cool the sample to room temperature.
-
Neutralize the sample to a pH of approximately 7.0 by adding 1 M NaOH and a phosphate buffer (e.g., 1 M KH₂PO₄).
-
Perform a liquid-liquid extraction (LLE) by adding 5 mL of ethyl acetate, vortexing vigorously for 1 minute, and centrifuging (e.g., 4000 rpm for 10 minutes).
-
Transfer the upper organic layer to a clean tube. Repeat the extraction and combine the organic layers.
-
Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.
3. LC-MS/MS Analysis:
-
Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water) and filter through a 0.22 µm syringe filter into an autosampler vial.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for derivatized AHD (NP-AHD) and its internal standard must be optimized in-house.
-
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of AHD in the samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: HPLC-UV Method for AHD
This method is suitable for the analysis of bulk materials or samples with higher expected concentrations of AHD.
1. Sample Preparation and Derivatization:
-
For bulk materials, accurately weigh the sample and dissolve it in the mobile phase.
-
For biological matrices, follow the hydrolysis and derivatization steps (Step 1) from the LC-MS/MS protocol. The derivatization is crucial to introduce a chromophore for UV detection.
-
Perform the extraction (Step 2) as described in the LC-MS/MS protocol. A solid-phase extraction (SPE) cleanup step may be beneficial to reduce matrix interference.
2. HPLC-UV Analysis:
-
Reconstitute the dried extract in the mobile phase and filter through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 20 mM Potassium Phosphate Buffer (pH 3.0) and Acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV absorbance maximum of the derivatized AHD.
-
Injection Volume: 20 µL.
-
3. Quantification:
-
Prepare a series of working standard solutions of derivatized AHD.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration in the samples from the calibration curve.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
